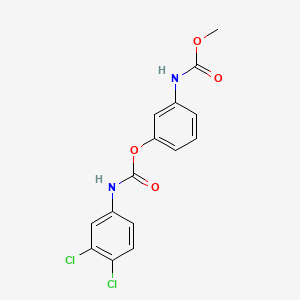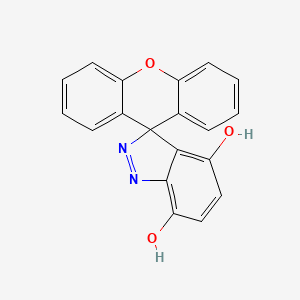
Spiro(3H-indazole-3,9'-(9H)xanthene)-4,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol: is a complex organic compound characterized by a spiro linkage between an indazole and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the formation of the spiro linkage.
Industrial Production Methods
Industrial production of Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro linkage chemistry and developing new synthetic methodologies.
Biology
In biological research, this compound is explored for its potential biological activities. Studies may investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol is evaluated for its potential therapeutic applications. This includes its use as a lead compound in drug discovery and development, particularly for targeting specific diseases.
Industry
In industry, the compound is utilized in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in areas such as electronics, photonics, and catalysis.
Mechanism of Action
The mechanism of action of Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-dione
- Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-dimethanol
- Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-dimethoxy
Uniqueness
Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol is unique due to its specific hydroxyl functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and biological activity, making it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
28560-95-4 |
|---|---|
Molecular Formula |
C19H12N2O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
spiro[indazole-3,9'-xanthene]-4,7-diol |
InChI |
InChI=1S/C19H12N2O3/c22-13-9-10-14(23)18-17(13)19(21-20-18)11-5-1-3-7-15(11)24-16-8-4-2-6-12(16)19/h1-10,22-23H |
InChI Key |
WZGLLGFNWAQZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5N=N3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


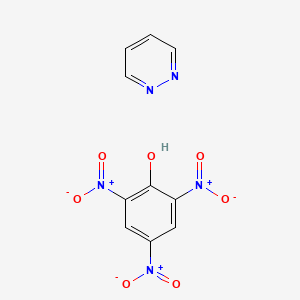

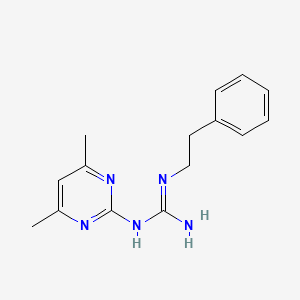

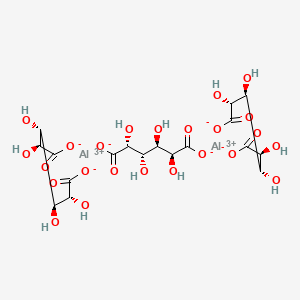
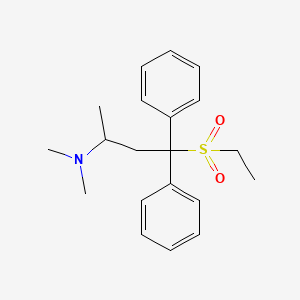
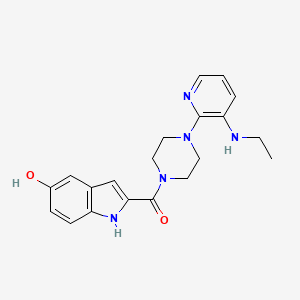

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)




